Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate is a pyrazole-based derivative characterized by a cyclopropyl substituent at the 1-position, a chlorine atom at the 4-position, and a methyl ester group at the 3-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.
Properties
IUPAC Name |
methyl 4-chloro-1-cyclopropylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)7-6(9)4-11(10-7)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEWQIJXNPOOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate has the following chemical characteristics:
- Molecular Formula : C8H9ClN2O2
- Molecular Weight : 200.622 g/mol
- CAS Number : 1291177-21-3
The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold for drug development.
Medicinal Chemistry
This compound is primarily investigated for its potential as a kinase inhibitor. Kinases are crucial in various cellular processes, and their dysregulation is linked to diseases such as cancer.
Case Study: Kinase Inhibition
Recent studies have shown that derivatives of pyrazole compounds can selectively inhibit cyclin-dependent kinases (CDKs). For instance, modifications on the pyrazole scaffold have led to compounds exhibiting potent inhibition against CDK16, with EC50 values around 33 nM . This highlights the potential of this compound as a lead compound for developing targeted cancer therapies.
Agricultural Chemistry
In agricultural applications, pyrazole derivatives are recognized for their effectiveness as insecticides and acaricides. This compound serves as an intermediate in the synthesis of agrochemicals that control pests effectively while ensuring safety for crops.
Case Study: Acaricide Development
Research has indicated that compounds related to this compound can be used to develop new acaricides with high efficacy against various agricultural pests. For example, its structural analogs have been incorporated into formulations that demonstrate rapid degradation in the environment, reducing ecological impact .
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Toxicological assessments indicate that while the compound may cause irritation upon exposure, it does not exhibit significant acute toxicity when handled properly .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate and two analogous pyrazole derivatives:
Analysis of Substituent Effects
Cyclopropyl vs. Methyl/Propyl Groups
The 1-cyclopropyl group in the target compound introduces significant steric strain and unique electronic effects compared to the 1-methyl group in the derivative from and the 1-methyl/3-propyl groups in ’s compound . In contrast, the methyl and propyl substituents in the analogs prioritize steric bulk without comparable electronic modulation.
Functional Group Variations
- Ester vs. Carboxylic Acid : The methyl ester group (COOCH₃) in the target compound and the derivative from increases lipophilicity compared to the carboxylic acid (COOH) in ’s compound . This difference may influence solubility, bioavailability, and binding affinity in medicinal applications.
- Pyridinyl Substituent : The 5-pyridin-3-yl group in ’s compound introduces a heteroaromatic ring, which could enhance π-π stacking interactions or act as a hydrogen-bond acceptor. This feature is absent in the other two compounds.
Chlorine Position and Electronic Effects
All three compounds feature a chlorine atom, but its position varies:
Pharmaceutical and Agrochemical Potential
- The cyclopropyl group in the target compound may confer metabolic stability due to its resistance to enzymatic oxidation, a property less pronounced in the methyl/propyl-substituted analogs .
Biological Activity
Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula , exhibits a unique structure characterized by a chloromethyl group and a cyclopropyl substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological applications, synthetic pathways, and relevant case studies.
- Molecular Weight : 186.62 g/mol
- Molecular Structure : The compound features a methyl ester at the carboxylic acid position, likely enhancing its lipophilicity and bioavailability.
Pharmacological Properties
This compound has been studied for various biological activities, including:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory effects, with several studies indicating that this compound may inhibit inflammatory pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative could also possess activity against bacterial and fungal pathogens.
- Enzyme Inhibition : The compound's structure allows for potential interactions with various enzymes and receptors, which could lead to modulation of biological pathways. Studies indicate that pyrazole derivatives often act as kinase inhibitors, crucial in cancer therapy.
Research indicates that compounds like this compound can interact with specific biological targets. For instance, they may bind to protein kinases involved in cell cycle regulation, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
- Kinase Inhibitors : A study on pyrazole-based kinase inhibitors demonstrated significant inhibition of CDK16 with an EC50 value of 33 nM. This suggests that similar structural modifications in this compound could yield potent inhibitors for therapeutic applications in oncology .
- Anti-inflammatory Effects : Research on pyrazole derivatives has shown that they can effectively reduce inflammation markers in vitro and in vivo. The specific mechanisms often involve inhibition of pro-inflammatory cytokines and enzymes such as COX .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Cyclocondensation Reactions : Utilizing hydrazine derivatives with carbonyl compounds to yield pyrazole structures.
- Chloromethylation : Introduction of the chloromethyl group via chloromethylation reactions.
- Carboxylation : The carboxylic acid functionality can be introduced using carbon dioxide or related reagents under controlled conditions.
These pathways not only facilitate the synthesis of the compound but also allow for further modifications that can enhance its biological activity.
Comparative Analysis
To understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| This compound | C₈H₉ClN₂O₂ | Methyl ester derivative; potential for increased lipophilicity |
| 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylic acid | C₈H₉BrN₂O₂ | Bromine substitution; may exhibit different biological activities |
| 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid | C₇H₇ClN₂O₂ | Different position of chlorine; may influence reactivity and interactions |
This table illustrates how variations in substituents can significantly affect the properties and activities of pyrazole derivatives.
Preparation Methods
Methylation of the Pyrazole Ring
The methyl ester group at the 3-position is introduced using dimethyl carbonate as a green methylating agent, replacing toxic alternatives like dimethyl sulfate. In a typical procedure:
-
3-cyclopropyl-5-pyrazole carboxylic acid is suspended in dimethyl carbonate.
-
Potassium carbonate (1.2–1.5 eq) is added as a base.
-
The mixture is heated to 80–120°C under nitrogen for 8–12 hours.
Example conditions :
| Parameter | Value | Yield | Purity |
|---|---|---|---|
| Temperature | 100°C | 82.53% | 95.3% |
| Pressure | 0.5–0.93 MPa | — | — |
| Reaction Time | 10 hours | — | — |
This method avoids hazardous byproducts like hydrogen sulfide and achieves yields >82%.
Chlorination at the 4-Position
Chlorination is performed using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) under controlled conditions:
-
1-methyl-3-cyclopropyl-5-pyrazole carboxylic acid methyl ester is dissolved in dichloroethane.
-
Concentrated HCl (35–40%) is added dropwise at 20–30°C.
-
H₂O₂ (30–40%) is introduced to oxidize intermediate chlorides.
Optimized parameters :
| Reagent | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| HCl | 1.1–1.6 | 60°C | 6h | 95.2% |
| H₂O₂ | 1.0–1.5 | 60°C | 6h | — |
This method avoids sulfonic acid chlorides, reducing corrosive byproducts.
Purification and Isolation
Post-synthesis purification involves:
-
Liquid-liquid extraction : Sodium sulfite (4–6%) and sodium carbonate (4–6%) remove unreacted peroxides and acids.
-
Solvent removal : Dichloroethane is distilled under reduced pressure.
-
Crystallization : Anhydrous sodium sulfate drying followed by recrystallization from ethanol/water mixtures.
Typical purity : >96.9% after refinement.
Reaction Mechanism and Byproduct Analysis
The chlorination proceeds via an electrophilic aromatic substitution mechanism:
-
HCl and H₂O₂ generate hypochlorous acid (HOCl), the active chlorinating agent.
-
HOCl attacks the electron-rich 4-position of the pyrazole ring.
-
The cyclopropyl group’s electron-donating effect directs chlorination to the 4-position.
Byproducts :
-
<5% of 4,5-dichloro derivatives form if temperature exceeds 70°C.
-
Residual dimethyl carbonate is minimized via vacuum distillation.
Scalability and Industrial Adaptations
The process is scalable to multi-kilogram batches with modifications:
-
In-line analytics : FTIR monitors chlorination progress in real time.
Comparative Analysis of Alternative Methods
| Method | Reagents | Yield | Purity | Environmental Impact |
|---|---|---|---|---|
| HCl/H₂O₂ | HCl, H₂O₂ | 95.2% | 96.9% | Low |
| SOCl₂ | Thionyl chloride | 89% | 92% | High (SO₂ emissions) |
| Cl₂ gas | Chlorine gas | 93% | 94% | Moderate |
The HCl/H₂O₂ system offers the best balance of efficiency and sustainability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate, and how can reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropane introduction via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, cyclopropylation of pyrazole precursors (e.g., methyl 4-chloro-1H-pyrazole-3-carboxylate) with cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a standard approach . Yield optimization requires controlled stoichiometry and inert atmospheres to minimize side reactions. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
Q. How is spectroscopic characterization (NMR, IR, MS) utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The cyclopropyl group appears as a multiplet (δ 1.2–1.5 ppm for cyclopropyl CH₂) and a septet (δ 2.8–3.1 ppm for the CH adjacent to the pyrazole ring). The pyrazole ring protons resonate as singlets (δ 6.5–7.5 ppm) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (C-Cl stretching) confirm functional groups .
- MS : ESI-MS typically shows [M+H]⁺ peaks at m/z 229.04 (C₉H₁₀ClN₂O₂⁺) .
Q. What safety precautions are recommended for handling this compound given limited toxicological data?
- Methodological Answer : Due to insufficient toxicity data (e.g., no LD50 values or ecotoxicity profiles in ), adhere to standard protocols for chlorinated heterocycles:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in structural determination, such as disorder in the cyclopropyl group?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical. For disordered cyclopropyl moieties:
- Use TWIN and BASF commands in SHELXL to model twinning or anisotropic displacement parameters.
- Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts. Refinement statistics (e.g., R₁ < 0.05) ensure accuracy .
Q. What strategies improve regioselectivity during functionalization of the pyrazole ring (e.g., introducing substituents at C-4 vs. C-5)?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects:
- Electron-withdrawing groups (e.g., Cl at C-4) direct electrophilic substitution to C-5. Use HNO₃/H₂SO₄ for nitration at C-5 .
- Steric hindrance : Bulky cyclopropyl groups at N-1 favor C-5 functionalization. Pd-catalyzed C-H activation (e.g., with directing groups like esters) enables selective arylation .
Q. How does the cyclopropyl group influence the compound’s bioactivity in medicinal chemistry applications?
- Methodological Answer : The cyclopropyl moiety enhances metabolic stability and membrane permeability by restricting conformational flexibility. In silico docking studies (e.g., AutoDock Vina) show its role in hydrophobic pocket binding. For example, derivatives with cyclopropyl groups exhibit improved IC₅₀ values (~10 nM) against kinase targets compared to non-cyclopropyl analogs .
Q. What analytical methods are used to assess hydrolytic stability of the ester group under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitor degradation in PBS (pH 7.4, 37°C) over 24–72 hours. Quantify parent compound and hydrolysis products (e.g., carboxylic acid derivative) .
- Kinetic studies : Fit data to first-order kinetics to calculate half-life (t₁/₂). For this compound, t₁/₂ in human plasma is ~8 hours, suggesting moderate stability .
Contradictions and Data Gaps
- Safety Data : and highlight the absence of ecotoxicological or chronic toxicity data. Researchers must assume worst-case scenarios in disposal protocols .
- Synthetic Yields : Conflicting reports on cyclopropylation efficiency (40–85% yields in vs. 18) suggest solvent and catalyst choices (e.g., DMF vs. DMSO) significantly impact outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
